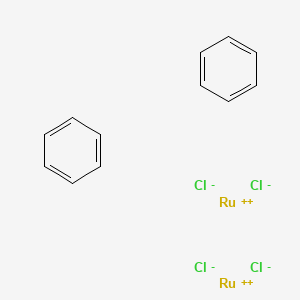
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The compound is typically prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride. The reaction conditions involve the use of solvents like chloroform and the process is often carried out under an inert atmosphere to prevent oxidation . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound can be viewed as an edge-shared bioctahedral structure, with each ruthenium center coordinated to three chloride ligands and a benzene ring .
Chemical Reactions Analysis
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The compound reacts with Lewis bases to give monometallic adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and Lewis bases like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrosilylation.
Medicine: The compound is being studied for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of other ruthenium catalysts and in various catalytic processes.
Mechanism of Action
The mechanism by which ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- exerts its effects involves coordination to various molecular targets. In catalytic processes, the ruthenium center acts as a Lewis acid, facilitating the activation of substrates. In biological systems, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- can be compared with other similar compounds such as:
(Cymene)ruthenium dichloride dimer: A more soluble analogue of (benzene)ruthenium dichloride dimer.
(Mesitylene)ruthenium dichloride dimer: Another more soluble derivative.
These similar compounds share the same basic structure but differ in their solubility and reactivity, making them suitable for different applications.
Properties
Molecular Formula |
C12H12Cl4Ru2 |
|---|---|
Molecular Weight |
500.2 g/mol |
IUPAC Name |
benzene;ruthenium(2+);tetrachloride |
InChI |
InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
YGXMUPKIEHNBNQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



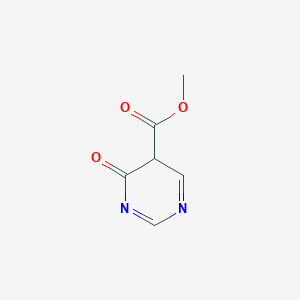
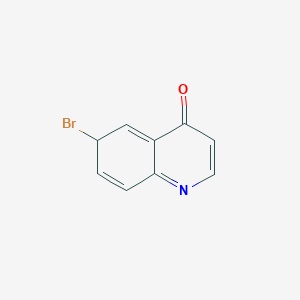
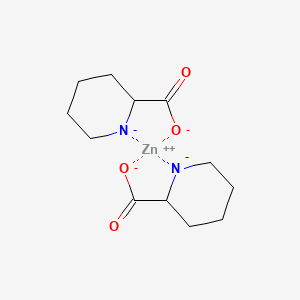
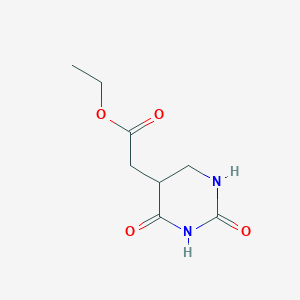
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)
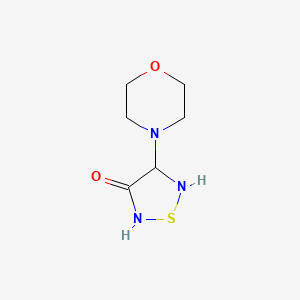
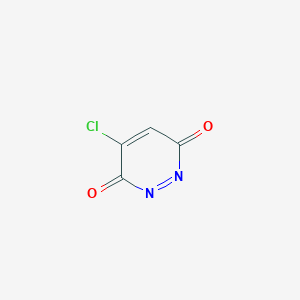
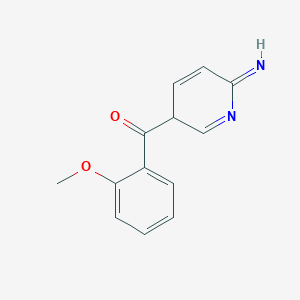


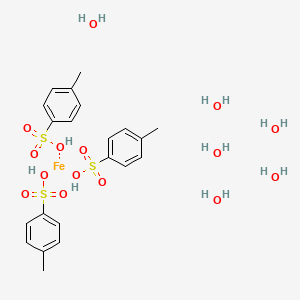
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
